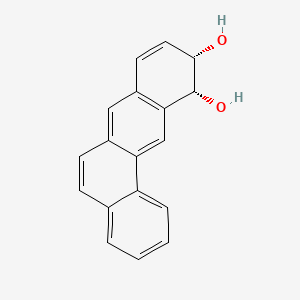
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- is a polycyclic aromatic hydrocarbon derivative. It is a specific isomer of benz(a)anthracene dihydrodiol, characterized by the presence of two hydroxyl groups at the 10 and 11 positions in a cis configuration. This compound is of interest due to its potential biological activity and its role as an intermediate in the metabolic activation of polycyclic aromatic hydrocarbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- typically involves the dihydroxylation of benz(a)anthracene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting dihydrodiol can be separated and purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis and purification would apply, with considerations for scale-up and process optimization to ensure yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of benz(a)anthracene-10,11-quinone.
Reduction: Formation of benz(a)anthracene-10,11-dihydro-.
Substitution: Formation of various substituted benz(a)anthracene derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of polycyclic aromatic hydrocarbons.
Biology: Investigated for its role in the formation of DNA adducts and its potential mutagenic and carcinogenic properties.
Medicine: Studied for its potential effects on cellular processes and its role in cancer research.
Industry: Limited applications, primarily in research and development settings.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, forming adducts that may lead to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can interact with cellular macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-, trans-
- Benz(a)anthracene-3,4-diol, 3,4-dihydro-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-
Uniqueness
Benz(a)anthracene-10,11-diol, 10,11-dihydro-, cis- is unique due to its specific cis configuration, which influences its reactivity and biological activity. The position and orientation of the hydroxyl groups play a crucial role in its interaction with enzymes and DNA, making it a valuable compound for studying the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis.
Propriétés
Numéro CAS |
58409-57-7 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(10S,11R)-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-10,17-20H/t17-,18+/m0/s1 |
Clé InChI |
QMZBNBYLXIIEFF-ZWKOTPCHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















